molecular formula C12H9FINOS B4410709 N-(2-fluoro-4-iodophenyl)-2-(2-thienyl)acetamide

N-(2-fluoro-4-iodophenyl)-2-(2-thienyl)acetamide

Cat. No. B4410709
M. Wt: 361.18 g/mol
InChI Key: HFDITOQNAIPMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluoro-4-iodophenyl)-2-(2-thienyl)acetamide, also known as FITA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of arylacetamide derivatives, which have been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In

Mechanism of Action

The exact mechanism of action of N-(2-fluoro-4-iodophenyl)-2-(2-thienyl)acetamide is not fully understood. However, it has been proposed that this compound exerts its biological effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. This compound has also been shown to interact with ion channels and receptors, such as the GABA-A receptor and the TRPV1 channel, which are involved in the regulation of neuronal excitability and pain perception.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, analgesic, anticonvulsant, neuroprotective, and anticancer activities. This compound has also been found to modulate the levels of various neurotransmitters, such as GABA and glutamate, which are involved in the regulation of neuronal excitability and synaptic transmission.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-fluoro-4-iodophenyl)-2-(2-thienyl)acetamide is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. This compound also exhibits good pharmacokinetic properties, such as high oral bioavailability and good blood-brain barrier penetration. However, one of the limitations of this compound is its low solubility in aqueous media, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-(2-fluoro-4-iodophenyl)-2-(2-thienyl)acetamide. One area of interest is the development of novel analogs of this compound with improved pharmacological properties and selectivity for specific targets. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, such as epilepsy, cancer, and infectious diseases. Additionally, the elucidation of the exact mechanism of action of this compound and its interaction with various signaling pathways and receptors may pave the way for the development of more effective and targeted therapeutics.

Scientific Research Applications

N-(2-fluoro-4-iodophenyl)-2-(2-thienyl)acetamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and infectious diseases. In neuroscience, this compound has been shown to possess anticonvulsant and neuroprotective effects in animal models of epilepsy and traumatic brain injury. In oncology, this compound has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In infectious diseases, this compound has been shown to possess antibacterial and antiviral activities against a range of pathogens.

properties

IUPAC Name

N-(2-fluoro-4-iodophenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FINOS/c13-10-6-8(14)3-4-11(10)15-12(16)7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDITOQNAIPMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=C(C=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FINOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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